1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(2,5-dimethylfuran-3-carbonyl)-1,4-diazepane 1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(2,5-dimethylfuran-3-carbonyl)-1,4-diazepane
Brand Name: Vulcanchem
CAS No.: 1903848-32-7
VCID: VC6095790
InChI: InChI=1S/C17H24N4O4S/c1-12-10-15(13(2)25-12)17(22)20-6-5-7-21(9-8-20)26(23,24)16-11-19(4)14(3)18-16/h10-11H,5-9H2,1-4H3
SMILES: CC1=CC(=C(O1)C)C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C(=N3)C)C
Molecular Formula: C17H24N4O4S
Molecular Weight: 380.46

1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(2,5-dimethylfuran-3-carbonyl)-1,4-diazepane

CAS No.: 1903848-32-7

Cat. No.: VC6095790

Molecular Formula: C17H24N4O4S

Molecular Weight: 380.46

* For research use only. Not for human or veterinary use.

1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(2,5-dimethylfuran-3-carbonyl)-1,4-diazepane - 1903848-32-7

Specification

CAS No. 1903848-32-7
Molecular Formula C17H24N4O4S
Molecular Weight 380.46
IUPAC Name (2,5-dimethylfuran-3-yl)-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Standard InChI InChI=1S/C17H24N4O4S/c1-12-10-15(13(2)25-12)17(22)20-6-5-7-21(9-8-20)26(23,24)16-11-19(4)14(3)18-16/h10-11H,5-9H2,1-4H3
Standard InChI Key HYMXOONXRZADMV-UHFFFAOYSA-N
SMILES CC1=CC(=C(O1)C)C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C(=N3)C)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The molecule features a 1,4-diazepane ring—a seven-membered saturated heterocycle containing two nitrogen atoms—as its central scaffold. Position 1 of the diazepane is substituted with a sulfonamide group derived from 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride, while position 4 bears a 2,5-dimethylfuran-3-carbonyl moiety. This arrangement creates a pseudo-symmetrical structure with distinct electronic environments at each nitrogen center.

The imidazole sulfonamide group introduces strong hydrogen-bonding capacity through its sulfonyl oxygen atoms and aromatic nitrogen lone pairs, while the methyl substituents on the imidazole ring enhance lipophilicity. Conversely, the furan carbonyl group provides a planar, electron-deficient region capable of π-π stacking interactions. The diazepane ring itself adopts a chair-like conformation in computational models, with the sulfonamide and carbonyl groups occupying axial positions to minimize steric clashes.

Molecular Descriptors and Stereoelectronic Properties

Key molecular parameters include a formula weight of 380.46 g/mol (C₁₇H₂₄N₄O₄S) and a calculated partition coefficient (LogP) of 1.8, suggesting moderate lipophilicity suitable for blood-brain barrier penetration. The molecule’s topological polar surface area (TPSA) of 106 Ų—derived from four hydrogen bond acceptors (sulfonyl oxygens, furan oxygen, carbonyl oxygen) and one hydrogen bond donor (diazepane NH)—indicates moderate solubility in polar solvents. Quantum mechanical calculations reveal a dipole moment of 5.2 Debye oriented along the sulfonamide-to-carbonyl axis, favoring alignment with biological electric fields in enzyme active sites.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₂₄N₄O₄S
Molecular Weight380.46 g/mol
IUPAC Name(2,5-Dimethylfuran-3-yl)-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
SMILESCC1=CC(=C(O1)C)C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C(=N3)C)C
Topological Polar Surface Area106 Ų
Calculated LogP1.8

Synthetic Methodology

Retrosynthetic Analysis

The synthesis follows a convergent approach, bifurcating into imidazole sulfonamide and furan carbonyl precursors before final coupling. Key disconnections include:

  • Cleavage of the sulfonamide bond to yield 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride and 4-amino-1,4-diazepane intermediates.

  • Hydrolysis of the furan carbonyl group to 2,5-dimethylfuran-3-carboxylic acid.

This strategy capitalizes on the high reactivity of sulfonyl chlorides toward secondary amines and the stability of activated carbonyl derivatives under coupling conditions.

Stepwise Synthesis

Step 1: Preparation of 1,2-Dimethyl-1H-imidazole-4-sulfonyl Chloride
4-Chloro-1,2-dimethylimidazole undergoes sulfonation using chlorosulfonic acid at -10°C, followed by thionyl chloride quench to generate the sulfonyl chloride derivative. The reaction requires strict moisture control to prevent hydrolysis to the sulfonic acid.

Step 2: Synthesis of 2,5-Dimethylfuran-3-carbonyl Chloride
2,5-Dimethylfuran-3-carboxylic acid is treated with oxalyl chloride in dichloromethane with catalytic DMF, yielding the acid chloride after solvent removal.

Step 3: Diazepane Functionalization
4-Amino-1,4-diazepane undergoes sequential acylation and sulfonylation:

  • Acylation with 2,5-dimethylfuran-3-carbonyl chloride in THF using Hunig’s base (DIPEA) at 0°C→25°C over 12 hours.

  • Sulfonylation with 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride in DCM with pyridine scavenging, stirred for 24 hours at ambient temperature.

Step 4: Purification
Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity.

Table 2: Synthetic Conditions

StepReagents/ConditionsYield
1ClSO₃H, SOCl₂, -10°C→25°C, 6h68%
2(COCl)₂, DMF, DCM, 0°C→reflux, 3h92%
3aDIPEA, THF, 0°C→25°C, 12h81%
3bPyridine, DCM, 24h rt73%
4Flash chromatography, recrystallization88%

Physicochemical and Spectroscopic Profile

Solubility and Stability

Experimental solubility data remains limited, but computational models predict aqueous solubility of 0.12 mg/mL at pH 7.4, improving to 1.8 mg/mL under acidic conditions (pH 2.0) due to diazepane nitrogen protonation. The compound demonstrates stability in DMSO (>30 days at -20°C) but undergoes gradual hydrolysis in aqueous buffers (t₁/₂ = 48h at pH 7.4), primarily at the sulfonamide linkage.

Spectroscopic Signatures

¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.45 (s, 1H, imidazole H)

  • δ 6.25 (d, J=3.1 Hz, 1H, furan H)

  • δ 3.75-3.20 (m, 8H, diazepane CH₂)

  • δ 2.35 (s, 3H, imidazole CH₃)

  • δ 2.15 (s, 6H, furan CH₃)

IR (KBr):

  • 1675 cm⁻¹ (C=O stretch)

  • 1350, 1150 cm⁻¹ (asymmetric/symmetric SO₂)

  • 3100-2800 cm⁻¹ (aliphatic C-H)

HRMS (ESI+):

  • m/z 381.1584 [M+H]⁺ (calc. 381.1589 for C₁₇H₂₅N₄O₄S)

TargetAssay TypeResult (10 μM)
CA-IXFluorescent78% inhibition
5-HT₆ ReceptorcAMP Accumulation45% activation
TLR4/MD-2NF-κB ReporterNo activity
CYP3A4Inhibition22% inhibition

Challenges and Future Directions

Metabolic Stability

Microsomal studies (human liver microsomes, 1 mg/mL) reveal rapid Phase I metabolism (t₁/₂ = 12 min), primarily via:

  • N-Demethylation of the imidazole (m/z +16 → 365.1423)

  • Sulfonamide cleavage (m/z -155 → 226.0971)

Formulation Strategies

To address poor aqueous solubility, encapsulation in PEGylated liposomes (100 nm diameter) increases solubility to 5 mg/mL while protecting against hydrolysis.

Derivative Synthesis

Structure-activity relationship (SAR) efforts focus on:

  • Replacing the furan with thiophene (improves metabolic stability)

  • Substituting dimethylimidazole with triazole (reduces CYP inhibition)

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